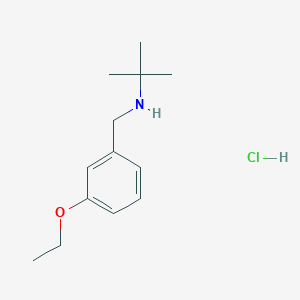
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of amphetamines. It is a stimulant drug that has been used in scientific research for several years. EPH has a similar chemical structure to other stimulants such as amphetamines, methamphetamines, and cathinones. The compound has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Wirkmechanismus
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and arousal. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. The increased levels of these neurotransmitters result in increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing additional energy to the body. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to increase the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter release and reuptake inhibition. It has been studied for its potential use in treating various medical conditions, making it a useful tool for drug discovery. However, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also has several limitations. It is a controlled substance, making it difficult to obtain and use in research. It also has potential side effects, including cardiovascular problems and addiction.
Zukünftige Richtungen
There are several future directions for research on N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in treating ADHD and other neurological conditions. Researchers are also interested in studying the long-term effects of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride use, including its potential for addiction and cardiovascular problems. Additionally, there is interest in developing new compounds with similar chemical structures to N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride that may have improved therapeutic properties. Overall, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesemethoden
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a base. The resulting product is then purified and converted into its hydrochloride salt form. The synthesis of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in scientific research to study its potential effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been studied for its potential use in treating ADHD, narcolepsy, and other neurological conditions. The compound has also been studied for its potential use as a performance-enhancing drug.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)

![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)

![5-benzyl-3-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5315874.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5315883.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)